molecular formula C14H10Cl2O3 B1322637 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid CAS No. 938273-34-8

3-[(2,6-Dichlorobenzyl)oxy]benzoic acid

Katalognummer: B1322637
CAS-Nummer: 938273-34-8
Molekulargewicht: 297.1 g/mol
InChI-Schlüssel: QCDANUTVEPGEOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with 3-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2,6-Dichlorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Anti-inflammatory Properties
Research indicates that 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid exhibits anti-inflammatory effects. It has been studied for its potential to inhibit cyclooxygenase enzymes, similar to other salicylic acid derivatives. This property makes it a candidate for treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases .

Analgesic Activity
In animal models, the compound demonstrated dose-dependent analgesic effects. Studies have shown that it can reduce nociceptive responses in rats, suggesting its utility in pain management. The compound's mechanism may involve the inhibition of prostaglandin synthesis, which is crucial for pain signaling .

Antiplatelet Effects
Preliminary studies suggest that this compound may also have antiplatelet activity. This could position it as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects. Its efficacy in reducing platelet aggregation could be beneficial in preventing cardiovascular diseases .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on Wistar rats evaluated the anti-inflammatory properties of this compound. The compound was administered at varying doses (50 mg/kg to 500 mg/kg), and results indicated a significant reduction in pro-inflammatory cytokines like TNF-α and IL-1β. Histopathological analysis showed decreased pulmonary edema and hepatocyte injury compared to control groups treated with traditional NSAIDs .

Case Study 2: Safety Profile

Toxicity studies comparing this compound with acetylsalicylic acid (ASA) revealed a more favorable safety profile. The lethal dose (LD50) for the compound was found to be comparable to ASA; however, it caused significantly less gastric mucosal damage in animal models .

Wirkmechanismus

The mechanism of action of 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid
  • 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid
  • 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Uniqueness

3-[(2,6-Dichlorobenzyl)oxy]benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in various applications .

Biologische Aktivität

3-[(2,6-Dichlorobenzyl)oxy]benzoic acid, also known as 3-CH₂Cl, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacokinetics, analgesic properties, anti-inflammatory effects, and toxicity, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₄H₁₀Cl₂O₃
  • Molecular Weight : 297.13 g/mol
  • Chemical Structure : The compound features both acidic and ether functionalities along with halogen substitution, which contribute to its biological activity.

Pharmacokinetics

Pharmacokinetic studies conducted on rats have provided insights into the absorption and elimination characteristics of 3-CH₂Cl:

  • Maximum Plasma Concentration (CmaxC_{max}) : 0.57 ± 0.02 μg/mL
  • Time to Maximum Concentration (TmaxT_{max}) : 28.9 ± 1.1 min
  • Total Systemic Exposure (AUC) : 66.3 ± 1.0 μg min/mL
  • Elimination Half-Life (Tel1/2T_{el}^{1/2}) : 39.4 ± 3.9 min

The compound exhibits high lipophilicity (log PP = 3.73), indicating extensive distribution in tissues during absorption .

Analgesic Activity

The analgesic effects of 3-CH₂Cl were evaluated in various animal models:

  • Dosage Range : Studies utilized doses from 12.5 mg/kg to 200 mg/kg.
  • Methods : Analgesic activity was assessed using the heat-induced Plantar Anasthesiometer and the acetic acid-induced writhing test.
  • Findings :
    • A dose-dependent increase in nociceptive response time was observed.
    • Compared to acetylsalicylic acid (ASA), 3-CH₂Cl resulted in a significantly lower nociceptive response count, suggesting enhanced analgesic efficacy and reduced side effects .

Anti-inflammatory Effects

Research has highlighted the potential of 3-CH₂Cl as an anti-inflammatory agent:

  • Model Used : Wistar rats treated with lipopolysaccharide (LPS).
  • Dosage : Administered at 500 mg/60 kg body weight.
  • Results :
    • Significant reduction in pro-inflammatory cytokines TNF-α and IL-1β.
    • Stabilization of body temperature and prevention of LPS-induced septic shock.
    • Histological examinations revealed reduced pulmonary edema and hepatocyte injury in treated groups .

Toxicity Studies

The toxicity profile of 3-CH₂Cl was compared with ASA:

  • LD50 : Below 2000 mg/60 kg body weight, similar to ASA.
  • Gastric Mucosal Damage : Histopathological observations indicated significantly less gastric mucosal erosion in rats treated with 3-CH₂Cl compared to those receiving ASA at equivalent concentrations .

Summary of Biological Activities

Activity TypeFindings
AnalgesicDose-dependent effect; lower nociceptive response compared to ASA
Anti-inflammatoryReduced cytokine levels; stabilized body temperature; less pulmonary edema
ToxicityComparable LD50 to ASA; reduced gastric mucosal damage

Case Studies and Research Findings

  • Pharmacokinetic Study : Demonstrated slower onset and longer elimination time compared to ASA, indicating potential for prolonged therapeutic effects .
  • Analgesic Study : Found that at higher doses, 3-CH₂Cl effectively reduced pain responses in rat models, suggesting its utility as a potent analgesic agent .
  • Anti-inflammatory Research : Highlighted its effectiveness in reducing inflammation markers in a model of acute lung injury, showcasing its potential for treating inflammatory conditions .

Eigenschaften

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDANUTVEPGEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.